

# Application Notes: (2E,4E)-2,4-Nonadienal as a Flavoring Agent

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## Compound of Interest

Compound Name: 2,4-Nonadienal

Cat. No.: B146766

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## Introduction

(2E,4E)-**2,4-Nonadienal** is an organic compound classified as a medium-chain, unsaturated aldehyde.[1] It is a significant flavor compound found naturally in a wide variety of foods and is also synthesized for use as a flavoring agent in the food industry.[2][3] Its characteristic flavor profile is primarily associated with fatty, waxy, and deep-fried notes, making it a key component in savory and snack food flavor systems.[4][5] This document provides detailed application notes and experimental protocols for the use and analysis of **2,4-Nonadienal** for researchers and food scientists.

## Biogenesis and Occurrence

**2,4-Nonadienal** is primarily formed through the oxidative degradation of polyunsaturated fatty acids, particularly linoleic acid.[2] This process can occur enzymatically in plants or through autoxidation during the heating or storage of fats and oils.[3] Consequently, it is a common volatile component in cooked or processed foods such as cooked meats (beef, pork, chicken), fish products, nuts, and vegetable oils.[3] It has also been identified in foods like oats, wheat bread, tomatoes, and mushrooms.[1][3]

## Data Presentation

### Physicochemical and Sensory Properties

The following tables summarize the key properties of (2E,4E)-**2,4-Nonadienal**.

Table 1: Physicochemical Properties of (2E,4E)-2,4-Nonadienal

Property	Value	Source
Chemical Formula	C <sub>9</sub> H <sub>14</sub> O	[6]
Molecular Weight	138.21 g/mol	[3]
CAS Number	5910-87-2	[6]
Appearance	Colorless to pale yellow liquid	[7]
Boiling Point	97-98 °C at 10 mm Hg	[3]
Density	0.862 g/mL at 25 °C	[3]
Refractive Index	1.5220 - 1.5250 at 20 °C	[7]
Solubility	Insoluble in water	[3]
FEMA Number	3212	[5]
JECFA Number	1185	[5]

Table 2: Sensory Profile of 2,4-Nonadienal

Attribute	Descriptors	Source
Odor	Strong, fatty, green, waxy, cucumber, tropical fruit	[4][7][8]
Flavor	Fatty, chicken fat, citrus peel, waxy, melon, cucumber, greasy potato chip	[7][8]
Detection Threshold	Very low, in the parts-per-billion (ppb) range	[9]

## Applications and Regulatory Status

**2,4-Nonadienal** is utilized to impart specific flavor notes in various food products.

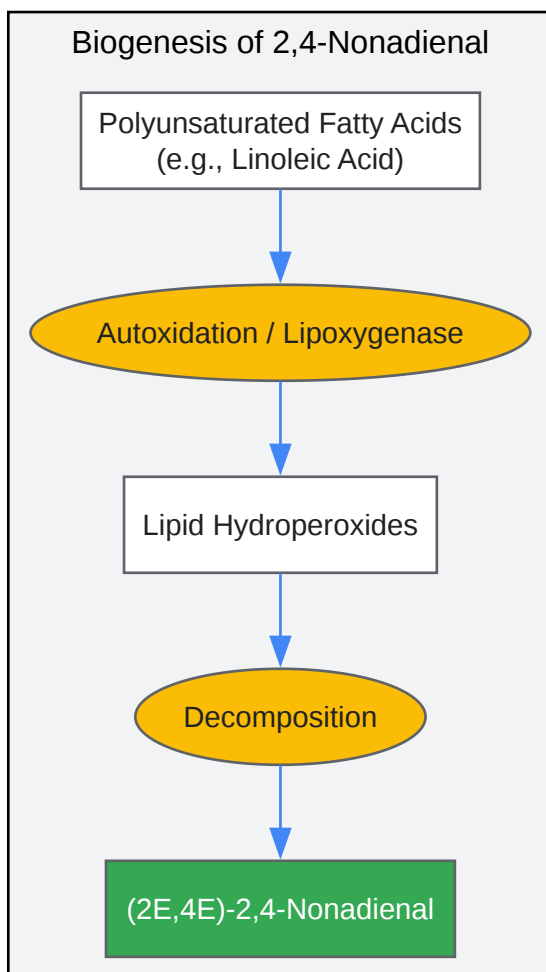
Table 3: Example Applications of **2,4-Nonadienal** in the Food Industry

Food Category	Application Purpose
Savory Flavors	Provides characteristic "fried" or "chicken fat" notes in soups, gravies, and seasonings. <a href="#">[7]</a> <a href="#">[8]</a>
Snack Foods	Enhances the fatty, oily profile of products like potato chips and popcorn. <a href="#">[8]</a>
Citrus Flavors	Adds complexity and back notes to orange and tangerine flavors. <a href="#">[7]</a> <a href="#">[8]</a>
Nut Flavors	Contributes fatty notes to peanut butter and other nut-based flavors. <a href="#">[7]</a> <a href="#">[8]</a>
Fruit & Vegetable	Used for melon and cucumber back notes. <a href="#">[7]</a> <a href="#">[8]</a>

Table 4: Regulatory and Safety Information

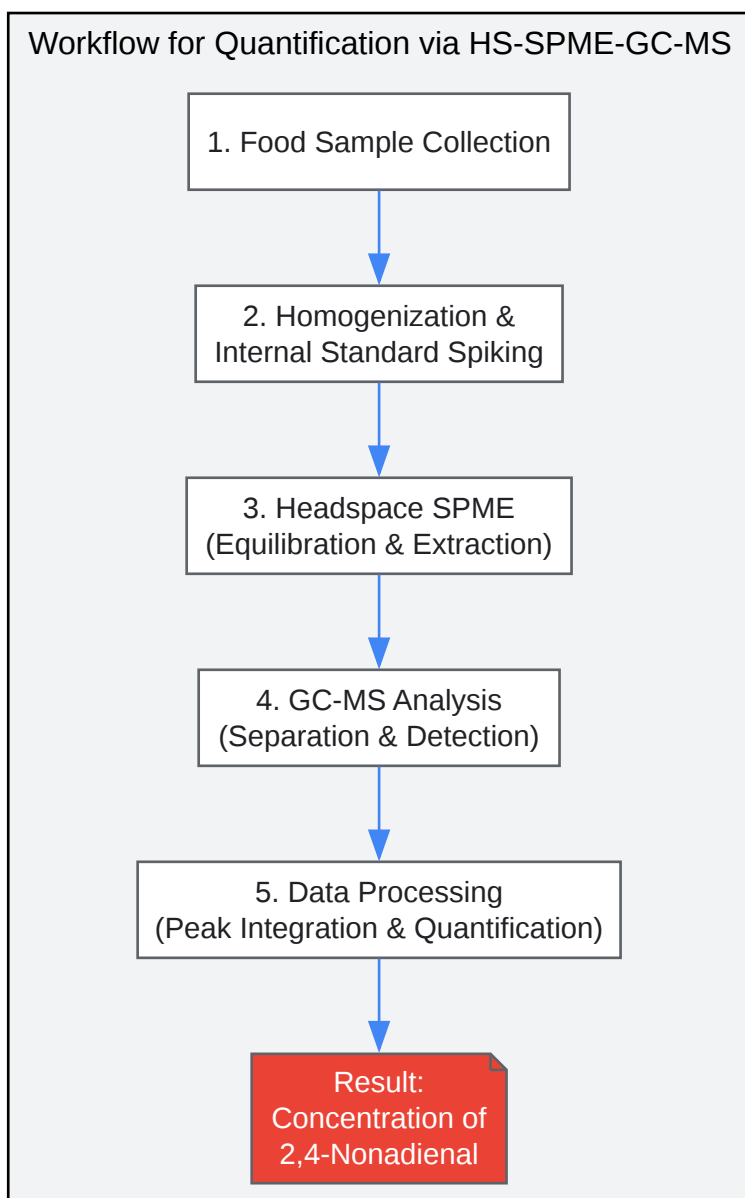
Organization	Status/Conclusion
JECFA	"No safety concern at current levels of intake when used as a flavouring agent." <a href="#">[5]</a> <a href="#">[10]</a>
FEMA	Generally Recognized as Safe (GRAS), FEMA No. 3212. <a href="#">[5]</a> <a href="#">[11]</a>
EU	Approved as a flavoring substance with a maximum level of 1 mg/kg in dairy, fats, oils, and desserts. <a href="#">[12]</a>
FDA	The FDA has stated it will "no longer provide for the use of these seven synthetic flavoring substances," which includes 2,4-nonadienal; however, this action was taken in response to a petition and does not reflect a direct FDA safety determination. <a href="#">[8]</a>

## Visualizations: Pathways and Workflows



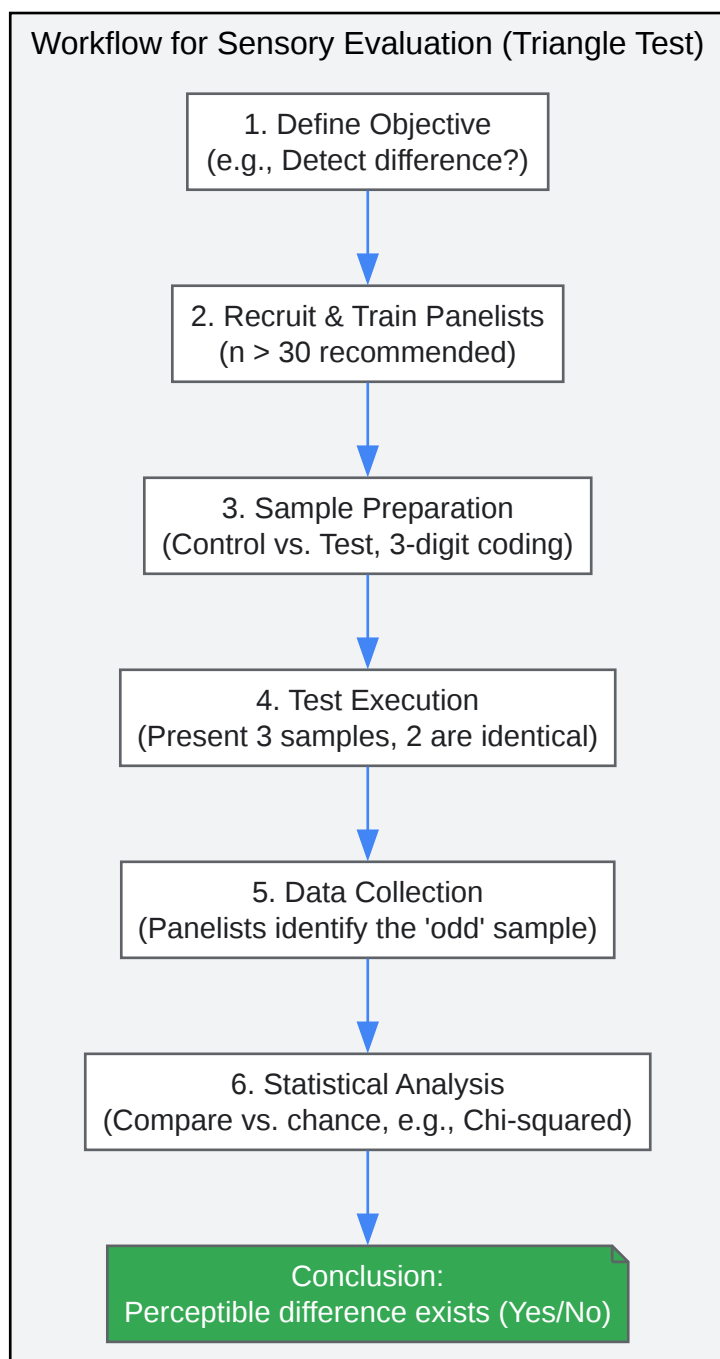
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Caption: Formation pathway of **2,4-Nonadienal** via lipid oxidation.



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Caption: Experimental workflow for **2,4-Nonadienal** quantification.



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Caption: Workflow for sensory analysis using a Triangle Test.

## Experimental Protocols

## Protocol 1: Quantification of 2,4-Nonadienal in a Food Matrix using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Objective: To quantify the concentration of **2,4-Nonadienal** in a solid or liquid food matrix. This method is suitable for volatile and semi-volatile compound analysis.[\[13\]](#)

Materials:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[\[13\]](#)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- Heater-stirrer or water bath
- Analytical balance
- (2E,4E)-**2,4-Nonadienal** standard
- Internal Standard (IS) (e.g., Cyclohexanone or a deuterated analog)[\[13\]](#)
- Solvent (e.g., Methanol or Dichloromethane)[\[13\]](#)[\[14\]](#)
- Saturated NaCl solution (optional, to enhance analyte release)

Procedure:

- Standard Preparation:
  - Prepare a stock solution of **2,4-Nonadienal** and the internal standard in the chosen solvent.

- Create a series of calibration standards by spiking a blank matrix (or water) with known concentrations of **2,4-Nonadienal** and a fixed concentration of the internal standard.
- Sample Preparation:
  - Weigh 0.2 - 2.0 g of the homogenized food sample into a 20 mL headspace vial.[\[13\]](#)
  - Add a known amount of the internal standard solution.
  - (Optional) Add 1-2 mL of saturated NaCl solution to increase the ionic strength of the aqueous phase and promote volatilization.
  - Immediately seal the vial tightly with the screw cap.
- HS-SPME Extraction:
  - Place the vial in the heater-stirrer/autosampler tray.
  - Equilibration: Incubate the sample at a set temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation to allow volatiles to partition into the headspace.[\[13\]](#)
  - Extraction: Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30-40 minutes) at the same temperature.[\[13\]](#)
- GC-MS Analysis:
  - Desorption: Immediately after extraction, transfer the SPME fiber to the GC inlet, heated to a temperature sufficient for desorption (e.g., 250 °C), for a set time (e.g., 5 minutes) in splitless mode.[\[13\]](#)
  - GC Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent). A typical temperature program might be:
    - Initial temperature: 40 °C, hold for 2 min.
    - Ramp: 5 °C/min to 250 °C.
    - Hold: 5 min at 250 °C.



- MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Use Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for sensitive quantification, monitoring characteristic ions for **2,4-Nonadienal** (e.g., m/z 41, 67, 81, 95, 138) and the internal standard.
- Data Analysis:
  - Identify the **2,4-Nonadienal** peak based on its retention time and mass spectrum compared to the standard.
  - Calculate the ratio of the peak area of **2,4-Nonadienal** to the peak area of the internal standard.
  - Construct a calibration curve by plotting the peak area ratio against the concentration for the prepared standards.
  - Determine the concentration of **2,4-Nonadienal** in the sample by interpolating its peak area ratio from the calibration curve.

## Protocol 2: Sensory Evaluation of 2,4-Nonadienal in a Food Product (Triangle Test)

Objective: To determine if a statistically significant sensory difference exists between a control food product and a product flavored with **2,4-Nonadienal**.[\[15\]](#)

Materials:

- Control food product (without added **2,4-Nonadienal**).
- Test food product (with added **2,4-Nonadienal** at a target concentration).
- Identical tasting cups or plates.
- Random three-digit codes for sample labeling.[\[15\]](#)
- Water and unsalted crackers for palate cleansing.
- Individual tasting booths with controlled lighting and temperature.[\[16\]](#)

- Evaluation forms.
- Sensory panelists (minimum of 30-40 recommended for statistical power).[\[15\]](#)[\[16\]](#)

#### Procedure:

- Panelist Recruitment and Setup:
  - Recruit panelists who are consumers of the product category being tested. Training is not required for this type of test.[\[15\]](#)
  - Ensure the testing environment is clean, quiet, and free of distracting odors.[\[16\]](#)
- Sample Preparation:
  - Prepare both the control (A) and test (B) samples, ensuring they are at the same temperature and of equal portion size.
  - For each panelist, prepare a set of three samples. Two samples will be identical, and one will be different.
  - Label each of the three samples with a unique, random three-digit code.[\[15\]](#)
- Test Design and Execution:
  - There are six possible presentation orders: AAB, ABA, BAA, BBA, BAB, ABB.[\[15\]](#) Randomize these orders across the panelists to prevent bias.
  - Provide each panelist with their set of three coded samples, a glass of water, unsalted crackers, and an evaluation form.
  - Instruct panelists to taste each sample from left to right. They may retaste if necessary.
  - The primary task for the panelist is to identify which of the three samples is different from the other two.
- Data Collection:

- Panelists circle the code of the sample they believe is the "odd" one out on their evaluation form.
- (Optional) Include a section for comments on the perceived differences.
- Data Analysis:
  - Tally the total number of panelists and the number of correct identifications.
  - The probability of correctly guessing the odd sample by chance is 1/3.
  - Use a statistical table for triangle tests (or a Chi-squared test) to determine if the number of correct identifications is significantly greater than what would be expected by chance.
  - For example, with 30 panelists, at least 15 correct judgments are typically needed to conclude a significant difference exists at  $p < 0.05$ .

#### Conclusion:

- If the number of correct answers is statistically significant, it can be concluded that the addition of **2,4-Nonadienal** at the tested concentration produces a perceptible sensory difference in the food product.
- If the result is not significant, it suggests that most consumers cannot distinguish between the control and test products under these conditions.

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